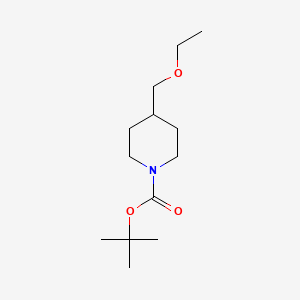

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate

Description

Historical Context and Discovery

Tert-Butyl 4-(ethoxymethyl)piperidine-1-carboxylate (CAS: 247132-43-0) emerged as a synthetic intermediate in the late 20th century, coinciding with advancements in peptide synthesis and heterocyclic chemistry. The development of the tert-butyloxycarbonyl (Boc) protecting group in the 1950s–1960s enabled selective amine protection, which became critical for multi-step organic syntheses. This compound likely originated from pharmaceutical research focused on modifying piperidine scaffolds, a core structure in numerous bioactive molecules. While its exact first synthesis is not documented in public literature, its structural analogs—such as Boc-protected piperidine derivatives—are frequently cited in patents and synthetic methodologies post-2000.

Significance in Organic Chemistry

The compound’s significance lies in its dual functional groups: the Boc-protected amine and the ethoxymethyl side chain. The Boc group is acid-labile, allowing selective deprotection under mild conditions (e.g., trifluoroacetic acid), which is essential for constructing complex molecules without disrupting other sensitive functionalities. Meanwhile, the ethoxymethyl group enhances solubility in organic solvents, facilitating reactions in non-polar media. Piperidine itself is a privileged scaffold in drug design due to its conformational flexibility and ability to mimic natural alkaloids. This combination makes the compound a versatile building block for synthesizing pharmaceuticals, agrochemicals, and materials.

Role as a Chemical Intermediate

This compound serves as a precursor in the synthesis of bioactive molecules. For example:

- Pharmaceuticals : It is used to introduce piperidine moieties into drug candidates, such as PARP inhibitors and opioid receptor modulators.

- Peptide Mimetics : The Boc group protects the piperidine nitrogen during solid-phase peptide synthesis, enabling the incorporation of non-natural amino acids.

- Cross-Coupling Reactions : The ethoxymethyl side chain can undergo oxidation or substitution to introduce ketones, amines, or halides for further functionalization.

A notable application is its use in synthesizing Vandetanib intermediates, where its piperidine core is functionalized to achieve target specificity.

Nomenclature and Classification Systems

The compound is systematically named using IUPAC guidelines:

IUPAC Name : 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-, 1,1-dimethylethyl ester

Alternative Names :

- This compound

- Boc-4-(ethoxymethyl)piperidine

Classification :

- Functional Groups : Carbamate (Boc group), ether (ethoxymethyl)

- Structural Class : Heterocyclic compound (piperidine), ester

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 247132-43-0 | |

| Molecular Formula | C$${13}$$H$${25}$$NO$$_{3}$$ | |

| Molecular Weight | 243.34 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

The Boc group’s classification under carbamates and its role in protecting amines are well-documented in organic synthesis literature.

Properties

IUPAC Name |

tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-5-16-10-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEOXKMATHSFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethoxymethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxides

Reduction: Amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Synthesis Applications

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate is primarily used as a building block in the synthesis of several organic compounds, including:

- Amides

- Sulphonamides

- Mannich Bases

- Schiff’s Bases

- Thiazolidinones

- Azetidinones

- Imidazolinones .

The compound undergoes various reactions, including acylation, alkylation, and condensation, making it a crucial intermediate for synthesizing more complex structures.

Compounds derived from this compound exhibit a wide range of biological activities:

- Antibacterial : Some derivatives have shown efficacy against various bacterial strains.

- Antifungal : Certain synthesized compounds demonstrate antifungal properties.

- Anticancer : Research indicates potential anticancer activity in specific derivatives.

- Antiparasitic : Compounds derived from this piperidine derivative have been studied for antiparasitic effects.

- Antihistamine : Some derivatives exhibit antihistamine properties.

- Antidepressive : Research suggests potential antidepressant activities in certain synthesized forms .

Case Studies and Research Findings

-

Synthesis of Mannich Bases :

- This compound has been utilized in the synthesis of Mannich bases with promising biological activities. The process involves reacting the compound with formaldehyde and amines, yielding products that exhibit significant pharmacological properties .

- Development of Anticancer Agents :

- Anti-inflammatory Activity :

Mechanism of Action

The mechanism of action of tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate is primarily related to its role as an intermediate in chemical synthesis. It does not have a direct biological target but is transformed into active compounds through various chemical reactions. These active compounds may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives allows for tailored applications in medicinal chemistry and material science. Below is a comparative analysis of key analogs:

Key Research Findings

Substituent Effects on Reactivity :

- Ethoxymethyl vs. Hydroxyalkyl : Ethoxymethyl derivatives exhibit greater stability under basic conditions compared to hydroxypropyl analogs, which require protection to prevent unwanted side reactions .

- Aromatic vs. Aliphatic Substituents : Pyrazole- or phenyl-substituted derivatives (e.g., tert-butyl 4-(1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate) show enhanced π-π stacking interactions in kinase inhibitor binding pockets .

Synthetic Efficiency :

- High-yield synthesis (>85%) is achievable for alkyl-substituted derivatives (e.g., 4-methylpentyl) using Boc protection under mild conditions .

- Azide-containing analogs (e.g., tert-butyl 4-(azidomethyl)piperidine-1-carboxylate) are critical for click chemistry applications but require careful handling due to explosivity .

Physicochemical Properties :

- Boiling Points : Hydroxybutyl derivatives (e.g., tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate) have elevated boiling points (~355°C) due to hydrogen bonding .

- Lipophilicity : Ethoxymethyl and trifluoromethylphenyl ureido groups increase logP values, enhancing blood-brain barrier permeability in CNS-targeting drugs .

Biological Activity

Tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate (CAS No. 247132-43-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an ethoxymethyl group and a tert-butyl ester. Its molecular formula is , and it possesses unique chemical properties that facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptor Binding : It can bind to receptors that regulate neurotransmitter release and cellular signaling, impacting physiological responses.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Anticancer Studies :

A study evaluated the cytotoxic effects of various compounds, including this compound, on T-lymphoblastic cell lines. The compound demonstrated significant selectivity, with CC50 values as low as 9 nM for certain cell lines, indicating its potential as an anticancer agent . -

Neuropharmacological Research :

Research into the neuropharmacological effects of the compound suggests it may influence neurotransmitter release, which could be beneficial in treating neurodegenerative diseases. The exact mechanisms remain under investigation but are thought to involve modulation of receptor activity . -

Metabolic Pathway Analysis :

Further studies have shown that this compound can inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(ethoxymethyl)piperidine-1-carboxylate, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves two main steps: (1) introducing the ethoxymethyl group to the piperidine ring and (2) protecting the piperidine nitrogen with a tert-butyl carbamate group. For the ethoxymethylation, reagents like chloromethyl ethyl ether or hydroxymethyl derivatives may react with piperidine under basic conditions (e.g., triethylamine or NaH). The tert-butyl protection step uses tert-butyl chloroformate (Boc anhydride) in anhydrous solvents like dichloromethane or THF . Key conditions include maintaining a temperature range of 0–25°C to avoid side reactions (e.g., over-alkylation) and ensuring inert atmospheres (N₂/Ar) to prevent hydrolysis. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying peaks for the tert-butyl group (~1.4 ppm, singlet), ethoxymethyl protons (~3.4–3.6 ppm for CH₂O), and piperidine ring protons (multiplet at 1.5–3.0 ppm) .

- HPLC : Assess purity (>95% is typical for research-grade material) using reverse-phase columns (C18) with UV detection at 210–254 nm. Mobile phases often include acetonitrile/water gradients .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, ensuring correct molecular formula (C₁₃H₂₅NO₃) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential respiratory irritation .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation. Avoid exposure to moisture or strong acids/bases that may hydrolyze the Boc group .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water jets to prevent spreading .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis, and what experimental design approaches are recommended?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like reaction temperature, solvent polarity (e.g., THF vs. DCM), and stoichiometry of Boc-protecting agents. Use statistical tools (e.g., ANOVA) to identify significant factors .

- Catalyst Screening : Test bases (e.g., DMAP, DBU) to enhance reaction rates. For ethoxymethylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve efficiency in biphasic systems .

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA software). Discrepancies may indicate conformational flexibility or solvent effects .

- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in complex spectra (e.g., overlapping piperidine protons) .

- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to validate computational models .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery research?

- Methodological Answer :

- Target Identification : Use molecular docking (AutoDock Vina) to predict binding to enzymes/receptors (e.g., kinases, GPCRs) based on piperidine’s pharmacophoric features .

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .

- ADMET Profiling : Assess metabolic stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and cytotoxicity (MTT assay in HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.